7-Hydroxytrifluoperazine

Description

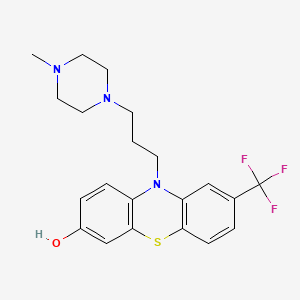

Structure

3D Structure

Properties

CAS No. |

62267-37-2 |

|---|---|

Molecular Formula |

C21H24F3N3OS |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-8-(trifluoromethyl)phenothiazin-3-ol |

InChI |

InChI=1S/C21H24F3N3OS/c1-25-9-11-26(12-10-25)7-2-8-27-17-5-4-16(28)14-20(17)29-19-6-3-15(13-18(19)27)21(22,23)24/h3-6,13-14,28H,2,7-12H2,1H3 |

InChI Key |

RVRFVJBAPDPEFU-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F |

Other CAS No. |

62267-37-2 |

Synonyms |

7-hydroxytrifluoperazine |

Origin of Product |

United States |

Synthetic and Derivatization Methodologies for 7 Hydroxytrifluoperazine

Chemical Synthesis Approaches

The total synthesis of complex organic molecules like 7-hydroxytrifluoperazine from simple, commercially available starting materials is a fundamental aspect of organic chemistry. wikipedia.org These synthetic endeavors are not only crucial for producing bioactive compounds for medicinal chemistry but also serve to validate and advance new synthetic methodologies. wikipedia.org

Strategies for Deuterium-Labeled Analogues

The synthesis of deuterium-labeled analogues of this compound is essential for its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) assays, which are sensitive enough to measure the low physiological levels of the drug and its metabolites. usask.ca These isotopomers are also invaluable for metabolic and pharmacokinetic studies that would otherwise be challenging to perform. usask.ca

One prominent strategy involves the use of lithium aluminum deuteride (B1239839) as a reducing agent on suitable precursors. usask.ca For instance, the reduction of an amide precursor, specifically 10-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-trifluoromethyl-10H-phenothiazine, has been employed to produce deuterium-labeled trifluoperazine (B1681574). usask.ca Similarly, the reduction of an imide precursor, 1-methylpiperazine-3,5-dione, allows for the introduction of deuterium (B1214612) atoms onto the piperazine (B1678402) ring, yielding [2H4]- and [2H6]trifluoperazine. usask.ca The isotopic purity of these deuterated analogues has been determined by electron impact mass spectrometry to be greater than 96.2% for trifluoperazine. usask.ca The availability of these labeled compounds has also facilitated the discovery of new electron impact mass spectral fragmentation pathways. usask.ca

Deuterium labeling can significantly improve the pharmacokinetic properties of a drug by reducing clearance rates and extending its half-life, a consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. mdpi.comsymeres.com This enhanced stability can lead to a longer duration of action, potentially allowing for lower dosages and fewer side effects. mdpi.com

Precursor Chemistry in Total Synthesis (e.g., Amide and Imide Reductions)

The total synthesis of this compound relies on carefully designed precursor molecules and specific chemical transformations. Amide and imide reductions are key reactions in the synthetic pathways leading to trifluoperazine and its analogues. usask.ca The use of powerful reducing agents like lithium aluminum deuteride is a common method to convert amide and imide functional groups into the corresponding amines, which is a crucial step in constructing the piperazine side chain of the molecule. usask.cascispace.com

The synthesis often starts from a core phenothiazine (B1677639) structure, which is then elaborated. For example, a continuous-flow synthesis approach has been demonstrated for a model phenothiazine antipsychotic, highlighting efficient and mild synthesis conditions. researchgate.net In this method, 3-chloropropionyl chloride serves as a central building block, which reacts with 10H-phenothiazine to form an intermediate that can be further derivatized. researchgate.net

Hapten Synthesis for Immunological Applications

To develop immunoassays for this compound, it is necessary to synthesize a hapten derivative that can be conjugated to a carrier protein, such as bovine serum albumin (BSA), to elicit an immune response. nih.gov Haptens are small molecules that can induce an immune response only when attached to a larger carrier. ucanr.edu

For the 7-hydroxy metabolite of trifluoperazine, a specific hapten, 7-hydroxy-10-[[3-[4-(2-carboxyethyl)-1-piperazinyl]propyl]]-2-trifluoromethyl-10H-phenothiazine, was synthesized. nih.gov This hapten was designed to present the key structural features of the target molecule to the immune system. The synthesis involves introducing a linker arm with a terminal carboxylic acid group, which can then be used for conjugation to the carrier protein. nih.govnih.gov This drug-protein conjugate is then used to immunize animals, typically rabbits, to produce specific antibodies. nih.gov

The design of the hapten is a critical factor in determining the affinity and selectivity of the resulting antibodies. ucanr.edu The handle or linker should be attached at a position distal to the important antigenic determinants of the target molecule to ensure that the antibodies generated will recognize the free analyte. ucanr.edu A multiple hapten approach, varying the handle's location, length, and composition, can lead to the development of highly sensitive and selective immunoassays. ucanr.eduhaptens-antibodies.com

Considerations for Synthetic Purity and Yield Optimization in Research Production

In the research and production of this compound and its derivatives, achieving high purity and optimizing the reaction yield are paramount. The purity of the final compound is crucial for its use in analytical standards, biological assays, and further research, as impurities can lead to erroneous results.

Several factors influence the purity and yield of a synthetic process. The choice of starting materials, reaction conditions (such as temperature, solvent, and catalysts), and purification methods all play a significant role. For instance, in the total synthesis of complex natural products, reaction optimization is a key component to enhance yield and selectivity, making the synthetic steps more practical. wikipedia.orgnih.gov

Post-synthesis purification is also a critical step. Techniques like chromatography and recrystallization are commonly used to remove impurities and isolate the desired compound in a highly pure form. The characterization of the final product using analytical methods such as NMR spectroscopy and mass spectrometry is essential to confirm its identity and assess its purity. usask.caumich.edu

Interactive Data Table: Key Synthetic Precursors and Products

| Compound Name | Role in Synthesis | Reference |

| This compound | Target Molecule | nih.gov |

| 10-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-trifluoromethyl-10H-phenothiazine | Amide Precursor for Deuterium Labeling | usask.ca |

| 1-Methylpiperazine-3,5-dione | Imide Precursor for Deuterium Labeling | usask.ca |

| 7-hydroxy-10-[[3-[4-(2-carboxyethyl)-1-piperazinyl]propyl]]-2-trifluoromethyl-10H-phenothiazine | Hapten for Immunoassay | nih.gov |

| Lithium aluminum deuteride | Reducing Agent for Deuterium Labeling | usask.ca |

| 3-Chloropropionyl chloride | Building Block in Phenothiazine Synthesis | researchgate.net |

| 10H-Phenothiazine | Core Structure in Synthesis | researchgate.net |

| Bovine serum albumin (BSA) | Carrier Protein for Hapten Conjugation | nih.gov |

Biotransformation and Metabolic Pathways of Trifluoperazine Yielding 7 Hydroxytrifluoperazine

In Vivo Metabolic Formation in Animal Models

Animal models, particularly rodents, have been instrumental in elucidating the in vivo metabolic fate of trifluoperazine (B1681574). These studies have helped characterize the formation, distribution, and kinetics of its hydroxylated metabolite.

Hydroxylation Mechanisms at the 7-Position in Rodents

In rodent models, the formation of 7-hydroxytrifluoperazine occurs primarily through aromatic hydroxylation, a major metabolic route for trifluoperazine. researchgate.netnih.gov This reaction introduces a hydroxyl group (-OH) onto the 7th position of the phenothiazine (B1677639) ring structure. The mechanism is an oxidative reaction catalyzed by a superfamily of heme-containing enzymes located in the smooth endoplasmic reticulum of hepatocytes. nih.govscispace.commdpi.com

The process is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O₂). nih.govresearchgate.net The enzymatic system involves a microsomal NADPH-cytochrome P450 reductase and a terminal oxidase, the carbon monoxide (CO)-binding pigment known as cytochrome P450. nih.govscispace.comresearchgate.net This system facilitates the activation of molecular oxygen, leading to the insertion of one oxygen atom into the trifluoperazine molecule at the 7-position to form the hydroxylated metabolite, while the other oxygen atom is reduced to water. mdpi.com

Role of Hepatic Biotransformation and First-Pass Effects

The liver is the principal site for the biotransformation of trifluoperazine. nih.govnih.govdrugbank.com Following oral administration, trifluoperazine is absorbed from the gastrointestinal tract and enters the hepatic portal system, where it is transported directly to the liver. Here, it undergoes extensive metabolism before reaching systemic circulation, a phenomenon known as the first-pass effect.

This presystemic metabolism significantly influences the bioavailability of the parent drug and contributes substantially to the formation of metabolites, including this compound. The high metabolic activity in the liver ensures that a significant fraction of the administered dose is converted to various metabolites. The formation of this compound is thus heavily dependent on this hepatic first-pass metabolism, which dictates the initial concentration of the metabolite entering the systemic circulation.

Distribution and Kinetics in Animal Tissues and Biofluids (e.g., Brain, Liver, Lung, Kidney, Plasma)

Following its formation in the liver, this compound is distributed throughout the body. Studies in rats have developed methods to quantify the presence of this compound and other metabolites in various organs, confirming its distribution to tissues. nih.gov The distribution pattern is influenced by the physicochemical properties of the metabolite, such as its polarity, which is increased by the addition of the hydroxyl group compared to the parent compound.

While specific pharmacokinetic parameters for this compound in rats are not extensively detailed in the available literature, general principles of drug distribution apply. The metabolite is expected to be found in well-perfused organs. Research on the parent compound, trifluoperazine, has shown its distribution into the brain, liver, and plasma. nih.gov Similarly, its metabolites are expected to be present in these and other tissues like the lungs and kidneys, which are key organs for drug distribution and elimination. nih.gov The kinetics of this compound would include its absorption (primarily as a product of metabolism), distribution, further metabolism, and eventual excretion.

| Parameter | Tissue/Biofluid | Finding in Rodent Models |

| Distribution | Liver | Site of formation; significant concentrations of trifluoperazine and its metabolites are found here. nih.gov |

| Brain | The parent drug, trifluoperazine, is known to cross the blood-brain barrier. nih.gov | |

| Lung | Expected site of distribution for phenothiazines and their metabolites. nih.gov | |

| Kidney | An important organ for the elimination of metabolites. | |

| Plasma | Serves as the transport medium for the metabolite from the liver to other tissues. | |

| Kinetics | Formation | Primarily formed during first-pass metabolism in the liver. |

| Elimination | Likely eliminated via the kidneys after potential further conjugation (e.g., glucuronidation). |

Influence of Administration Routes on Metabolite Levels in Animal Models

The route of administration significantly impacts the plasma concentrations of trifluoperazine and, consequently, the formation of its metabolites. When administered orally, trifluoperazine is subject to extensive first-pass metabolism in the liver, leading to higher initial concentrations of this compound relative to the parent drug in the systemic circulation.

In contrast, parenteral routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, bypass the gastrointestinal tract and the hepatic portal system. nih.gov This allows the parent drug to be distributed systemically before its primary metabolic pass through the liver. As a result, i.p. administration generally leads to higher systemic bioavailability of the parent drug and a different metabolite profile compared to oral administration. nih.govnih.gov Studies comparing oral and i.p. administration in rats have shown that the distribution of trifluoperazine and its metabolites in tissues like the brain and liver differs depending on the route, which can be attributed to the avoidance of the first-pass effect with i.p. injection. nih.gov Therefore, oral administration would favor higher levels of first-pass metabolites like this compound compared to parenteral routes.

Effects of Pretreatment on Metabolite Formation in Animals

Pretreatment of animals with substances that modulate the activity of drug-metabolizing enzymes can alter the formation of this compound. The enzymes responsible for this hydroxylation, primarily cytochrome P450s, are inducible. mdpi.com Pretreatment with a known enzyme inducer, such as phenobarbital (B1680315), has been shown to enhance the drug-hydroxylating activity of rat liver microsomes. nih.govscispace.comresearchgate.net

This induction involves an increase in the synthesis of P450 enzymes, which accelerates the metabolism of substrate drugs. mdpi.com Consequently, administering an inducer like phenobarbital to rats prior to trifluoperazine treatment would be expected to increase the rate and extent of 7-hydroxylation, leading to higher concentrations of this compound and faster clearance of the parent drug. Conversely, pretreatment with an enzyme inhibitor would decrease the formation of this metabolite.

In Vitro Enzymatic Systems Involved in Hydroxylation

In vitro studies using subcellular fractions, primarily liver microsomes, have been essential for identifying the specific enzymes involved in the hydroxylation of trifluoperazine. These systems allow for the investigation of metabolic pathways in a controlled environment.

Characterization of Microsomal Metabolism

The biotransformation of trifluoperazine is primarily carried out by microsomal enzymes in the liver. In vitro studies using rat liver microsomes have demonstrated that trifluoperazine is subject to several metabolic reactions, including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net The formation of this compound is a result of this aromatic hydroxylation.

The relative rates of these metabolic pathways have been shown to be dependent on the substrate concentration. Research indicates that N-oxidation is more favored at higher concentrations of trifluoperazine. researchgate.net A study involving the administration of trifluoperazine to rats allowed for the quantitative measurement of the parent drug and its key metabolites—this compound, desmethyltrifluoperazine, and trifluoperazine sulfoxide (B87167)—in various tissues. This analysis revealed that while trifluoperazine sulfoxide could be assayed, it constituted a very minor portion of the total biotransformation products found in the tissues. nih.gov

Further characterization of the microsomal metabolism in human liver microsomes (HLMs) has shown that the glucuronidation of trifluoperazine, a phase II metabolic reaction, follows a substrate inhibition model. nih.gov The kinetic parameters for this reaction have been determined, with a Km value of 40 ± 5 μM and a Ksi value of 140 ± 20 μM in HLMs. nih.gov

Table 1: Kinetic Parameters for Trifluoperazine Glucuronidation in Human and Monkey Liver Microsomes

| Species | Km (μM) | Ksi (μM) |

| Human | 40 ± 5 | 140 ± 20 |

| Cynomolgus Monkey | 108 ± 10 | 250 ± 30 |

Identification of Relevant Enzyme Classes (e.g., Mixed Function Amine Oxidases, Cytochrome P450 Enzymes)

The enzymatic processes responsible for the metabolism of trifluoperazine involve multiple classes of enzymes. The primary enzymes implicated in the phase I metabolism of trifluoperazine belong to the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

While direct studies pinpointing the specific human CYP isozymes responsible for the 7-hydroxylation of trifluoperazine are limited, valuable insights can be drawn from studies on structurally similar phenothiazine antipsychotics, such as chlorpromazine (B137089). Research on chlorpromazine has demonstrated that its 7-hydroxylation is predominantly catalyzed by CYP2D6, with a smaller contribution from CYP1A2. nih.gov Given the structural similarities and the fact that CYP2D6 is known to metabolize many antipsychotic drugs, it is highly probable that this isozyme also plays a crucial role in the formation of this compound.

Another class of enzymes, the microsomal mixed-function amine oxidases, has also been investigated in the context of phenothiazine metabolism. However, studies on the oxidation of piperazine-substituted phenothiazines, including trifluoperazine, by these enzymes have shown that they preferentially catalyze the N-oxidation of the piperazine (B1678402) nitrogen that is furthest from the phenothiazine ring. These studies also indicated that the enzyme-catalyzed oxidation is quite specific and does not lead to the oxidation of the sulfur or nitrogen atoms within the phenothiazine ring itself. This suggests that mixed-function amine oxidases are not directly involved in the aromatic hydroxylation that forms this compound.

Interplay with Other Trifluoperazine Metabolites (e.g., Sulfoxide, N-desmethyltrifluoperazine)

The metabolism of trifluoperazine results in a profile of several key metabolites that exist in concert with this compound. The primary metabolites identified are trifluoperazine sulfoxide and N-desmethyltrifluoperazine. nih.gov

In vitro studies with rat liver microsomes have shown that N-demethylation of trifluoperazine occurs at a faster rate than the dealkylation of other similar compounds. researchgate.net Following oral administration in rats, a small percentage of the dose is excreted in the urine as the sulfoxide and the N-dealkylated sulfoxide. researchgate.net This indicates that both sulfoxidation and N-demethylation are active metabolic pathways.

Table 2: Major Metabolites of Trifluoperazine

| Metabolite | Metabolic Pathway |

| This compound | Aromatic Hydroxylation |

| Trifluoperazine Sulfoxide | Sulfoxidation |

| N-desmethyltrifluoperazine | N-demethylation |

Analytical Techniques for the Characterization and Quantification of 7 Hydroxytrifluoperazine

Chromatographic Separation Methods

Chromatographic techniques are fundamental in separating 7-Hydroxytrifluoperazine from its parent compound and other metabolites within complex biological matrices.

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS) for Structural Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. etamu.edutechnologynetworks.com It is particularly useful for the analysis of volatile and thermally stable compounds. mdpi.com For less volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. boku.ac.atnih.gov

In the analysis of trifluoperazine (B1681574) and its metabolites, including this compound, GC-MS provides high sensitivity and specificity, which is essential for detecting the low concentrations typically found in biological tissues (nanogram to sub-nanogram per gram levels). usask.ca The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint. nist.gov This allows for the structural characterization and identification of the metabolites. usask.calongdom.org The use of deuterium-labeled analogues of trifluoperazine and its metabolites, such as [2H4]this compound, serves as an ideal internal standard in GC-MS assays, enabling accurate quantification. usask.ca

Table 1: GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 60 m × 0.32 mm × 0.25 μm) | Separation of volatile compounds. mdpi.com |

| Injector Temperature | 250 °C | Vaporization of the sample. mdpi.com |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. etamu.edu |

| Oven Temperature Program | Ramped (e.g., 50°C to 270°C) | Elution of compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for structural elucidation. etamu.edu |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separation of ions by mass-to-charge ratio. nist.gov |

| Detector | Electron Multiplier | Detection of ions. technologynetworks.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. wikipedia.orgdrawellanalytical.com The method separates components of a mixture dissolved in a liquid solvent (mobile phase) by pumping it through a column packed with a solid adsorbent material (stationary phase). wikipedia.orgbasicmedicalkey.com

Different types of HPLC can be employed, including normal-phase, reversed-phase, and ion-exchange chromatography. ijres.org For pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is the most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. basicmedicalkey.comwhitman.edu The separation is based on the differential partitioning of the analytes between the two phases. wikipedia.org

HPLC offers high resolution and sensitivity for the determination of this compound in various samples. ijres.org A UV-Vis detector is commonly used, where the analyte's response is proportional to its concentration. nih.gov The use of a diode array detector (DAD) allows for the acquisition of the entire UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. nih.gov

Table 2: Typical HPLC System Configuration

| Component | Description |

|---|---|

| Solvent Reservoir | Holds the mobile phase. basicmedicalkey.com |

| Pump | Delivers the mobile phase at a constant flow rate and high pressure. basicmedicalkey.com |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. basicmedicalkey.com |

| Column | Contains the stationary phase where separation occurs (e.g., C18 column). whitman.edu |

| Detector | Measures the separated components (e.g., UV-Vis, DAD). basicmedicalkey.com |

| Data Acquisition System | Processes the detector signal and generates a chromatogram. wikipedia.org |

Thin-Layer Chromatography (TLC) for Quantitative Measurement in Animal Organs and Tissues

Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique that has been successfully applied to the quantitative measurement of trifluoperazine and its metabolites, including this compound, in animal organs and tissues. nih.govsigmaaldrich.com The method involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. sigmaaldrich.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. sigmaaldrich.com

For the analysis of this compound in rat tissues, a method was developed involving the extraction of the compounds from alkalinized tissue homogenates. nih.gov After a lipid removal step, the compounds were separated by TLC and quantified directly on the plates using ultraviolet reflectance photometry. nih.gov This method demonstrated high reproducibility, with a sensitivity limit for quantitative determination of approximately 0.1 nmol per extract and a detection limit of 0.025-0.05 nmol. nih.gov

Table 3: TLC Method for this compound Quantification

| Step | Description |

|---|---|

| Sample Preparation | Homogenization of animal tissues and extraction with an organic solvent. nih.gov |

| Stationary Phase | Silica gel G plates. nih.gov |

| Mobile Phase | A solvent system designed to separate trifluoperazine and its metabolites. |

| Detection | Ultraviolet (UV) reflectance photometry directly on the TLC plate. nih.gov |

| Quantification | Comparison of the reflectance of the sample spot to that of known standards. |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed structural information about this compound, complementing the separation data obtained from chromatography.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of compounds by measuring the mass-to-charge ratio (m/z) of ions. currenta.de When coupled with a separation technique like GC or LC, it allows for the analysis of individual components in a complex mixture. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in determining its elemental composition. currenta.de

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. lcms.cz In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. lcms.cz The fragmentation pattern provides detailed information about the molecule's structure. savemyexams.comlibretexts.org The study of fragmentation pathways of trifluoperazine and its deuterated analogues has led to the proposal of new fragmentation mechanisms, particularly involving the cleavage of the piperazine (B1678402) ring. usask.ca This detailed structural information is crucial for unequivocally identifying metabolites like this compound. jasco.com.br

Table 4: Key Aspects of Mass Spectrometry in Structural Elucidation

| Feature | Contribution to Structural Analysis |

|---|---|

| Molecular Ion Peak | Determines the molecular weight of the compound. savemyexams.com |

| Isotope Pattern | Helps to confirm the elemental composition, especially for halogenated compounds. currenta.de |

| Fragmentation Pattern | Provides a "fingerprint" for the molecule, revealing its substructures. libretexts.org |

| High-Resolution MS | Allows for the determination of the exact mass and molecular formula. currenta.de |

| MS/MS | Elucidates the connectivity of atoms by analyzing fragmentation pathways. lcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. fepbl.commsu.edu It is based on the magnetic properties of atomic nuclei. fepbl.com For metabolite profiling, proton (¹H) NMR is widely used as it is highly sensitive and provides a wealth of structural information. nih.govexplorationpub.com

In the context of drug metabolism studies, NMR can be used to identify metabolites in biofluids like urine and plasma. nih.gov The chemical shift, integration, and splitting pattern of the signals in an NMR spectrum reveal the types of protons, their relative numbers, and their neighboring atoms, respectively, allowing for the complete structural determination of a metabolite. measurlabs.compharmascigroup.us The presence of an NMR-active nucleus like fluorine (¹⁹F) in trifluoperazine and its metabolites provides an additional, highly specific probe for analysis, as ¹⁹F is not naturally present in biological fluids. nih.gov Combining NMR with separation techniques like HPLC (LC-NMR) can enhance the analysis of complex mixtures by providing both chromatographic separation and detailed spectroscopic information for each component. nih.govnih.gov

Table 5: Information Derived from NMR Spectroscopy

| NMR Parameter | Structural Information Provided |

|---|---|

| Chemical Shift (δ) | Identifies the chemical environment of a nucleus. measurlabs.com |

| Integration | Determines the relative number of nuclei of each type. measurlabs.com |

| Spin-Spin Splitting (Coupling Constant, J) | Reveals the number and proximity of neighboring nuclei. msu.edu |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between different nuclei to map out the molecular structure. libretexts.org |

Immunochemical Quantitation Techniques

Immunochemical methods, which utilize the specific binding between an antibody and an antigen, offer high sensitivity for quantifying low concentrations of drugs and their metabolites in biological fluids. Radioimmunoassay (RIA) has been a significant technique in this field for the analysis of phenothiazine (B1677639) metabolites.

Principles and Development of Radioimmunoassay (RIA) for Metabolite Detection

Radioimmunoassay is a highly sensitive in vitro assay technique that measures the concentration of substances, such as drug metabolites, by employing antibodies. sceti.co.jp The fundamental principle of RIA is competitive binding. numberanalytics.com It involves a competition between a radiolabeled form of the analyte (the "hot" tracer) and the unlabeled analyte present in the sample (the "cold" analyte) for a limited number of binding sites on a specific antibody. sceti.co.jpnumberanalytics.com The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. numberanalytics.com By measuring the radioactivity of the bound complex, the concentration of the analyte in the unknown sample can be determined by comparing the results to a standard curve generated with known concentrations of the analyte. numberanalytics.com

The development of an RIA for this compound was a critical step in studying the metabolism of trifluoperazine. Researchers successfully developed an RIA procedure that enabled, for the first time, the quantification of the 7-hydroxy metabolite of trifluoperazine in human plasma following the administration of therapeutic doses. dss.go.th This assay was sensitive enough to measure as little as 20 picograms (pg) of the nonconjugated 7-hydroxy metabolite in a 200 microliter (µL) plasma sample. dss.go.th Earlier work had also led to the development of RIAs for the parent drug, trifluoperazine, which showed some cross-reactivity with its metabolites, including this compound. nih.gov These assays demonstrated the feasibility of using immunochemical techniques to measure trifluoperazine and its metabolites at concentrations of 0.3 ng/mL or less in plasma samples. nih.gov

Antigen Preparation and Antibody Generation for RIA

The foundation of a specific and sensitive RIA is the production of high-affinity antibodies, which in turn relies on the proper design and synthesis of an immunogen. Small molecules like this compound, known as haptens, are not immunogenic on their own and cannot elicit an immune response. sepscience.comnovusbio.com To generate antibodies, the hapten must be covalently linked to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form a conjugate known as an immunogen. nih.govsepscience.comresearchgate.net

In the development of the specific RIA for this compound, a derivative of the metabolite, 10-[[3-[4-(2-carboxyethyl)-1-piperazinyl]propyl]]-7-hydroxy-2-trifluoromethyl-10H-phenothiazine, was synthesized to serve as the hapten. dss.go.th This derivative was then coupled to bovine serum albumin. dss.go.th This drug-protein conjugate was used to immunize New Zealand white rabbits, which then produced antisera containing polyclonal antibodies capable of binding to this compound. dss.go.th

The specificity of the resulting antibodies is largely determined by the structure of the hapten and the point of attachment to the carrier protein. For phenothiazines, the heterocyclic nucleus is often the immunodominant part of the molecule. scholarsresearchlibrary.combiopharminternational.com In developing RIAs for trifluoperazine, variations in the length and nature of the side chain attached to the phenothiazine nucleus in the immunogen were explored to modulate the specificity of the antibodies produced. nih.gov

Validation of Analytical Procedures in Research Settings

The validation of any analytical method is critical to ensure the reliability, reproducibility, and accuracy of the results. For immunoassays used in research, this involves assessing several key parameters.

Specificity and Selectivity

Specificity refers to the ability of the antibody to distinguish between the target analyte and other structurally similar compounds. gyrosproteintechnologies.comnih.gov In the context of a this compound RIA, this means the antibody should ideally bind only to this metabolite and not to the parent drug (trifluoperazine) or other metabolites, such as trifluoperazine sulfoxide (B87167) or N-desmethyltrifluoperazine. nih.gov Cross-reactivity is the term used to quantify the degree to which other compounds bind to the antibody and is a measure of interference. gyrosproteintechnologies.comjlmqa.org

In an improved RIA developed for trifluoperazine, the cross-reactivity with the 7-hydroxy metabolite was found to be 11%. nih.gov Another study developing an RIA for phenothiazines with 2-trifluoromethyl substituents reported no interference from their 7-hydroxylated metabolites. nih.gov The specific RIA developed for this compound itself demonstrated high selectivity, with results being similar whether or not a selective extraction of the metabolite was performed, and in the presence or absence of large excesses of trifluoperazine and other major metabolites. dss.go.th

Table 1: Cross-Reactivity of Selected Compounds in Trifluoperazine RIAs

| Assay | Compound | Cross-Reactivity (%) | Reference |

|---|---|---|---|

| Improved Trifluoperazine RIA | This compound | 11 | nih.gov |

| Improved Trifluoperazine RIA | N-desmethyltrifluoperazine | 12 | nih.gov |

| Improved Trifluoperazine RIA | Trifluoperazine sulfoxide | <1 | nih.gov |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. sceti.co.jp Precision is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. novusbio.com It can be assessed within a single assay run (intra-assay precision) and between different assay runs (inter-assay precision). sceti.co.jpnovusbio.com

For the RIA specifically developed for this compound, the precision was reported to be high, with a CV of less than 3% in the ratio of bound to total radioactivity (B/Bo) readings. dss.go.th Similarly, an RIA for parent trifluoperazine and its major metabolites reported a coefficient of variation of less than 3%. nih.gov

Table 2: Reported Precision for Phenothiazine Metabolite RIAs

| Assay | Analyte | Precision (Coefficient of Variation) | Reference |

|---|---|---|---|

| This compound RIA | This compound | < 3% | dss.go.th |

Limits of Detection and Quantitation

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy. biopharminternational.comnih.gov The limit of quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of accuracy and precision. sepscience.comnih.gov

The RIA developed for this compound was highly sensitive, enabling the measurement of concentrations as low as 20 pg in a 200 µL plasma sample, which corresponds to a concentration of 100 pg/mL or 0.1 ng/mL. dss.go.th Other RIAs for phenothiazines have reported detection limits in a similar range. For instance, an assay for fluphenazine, trifluoperazine, or (Z)-flupenthixol could detect 0.4 ng/mL in 100 µL of human serum. nih.gov Another RIA for trifluoperazine and its metabolites was capable of quantitating 0.3 ng/mL or less. nih.gov

Table 3: Detection and Quantitation Limits for Trifluoperazine and its Metabolites by RIA

| Assay | Analyte | Limit of Detection / Quantitation | Reference |

|---|---|---|---|

| This compound RIA | This compound | 20 pg in 200 µL plasma (0.1 ng/mL) | dss.go.th |

| Phenothiazine RIA | Fluphenazine, Trifluoperazine, etc. | 0.4 ng/mL | nih.gov |

Linearity and Range

The linearity of an analytical method refers to its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. ich.orgeuropa.eu The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. ich.orgjespublication.com Establishing these parameters is a critical component of method validation, ensuring that the measurements are reliable for quantitative analysis. qbdgroup.comajpaonline.com

The determination of linearity involves preparing a series of calibration standards at different concentration levels and analyzing them with the proposed analytical method. thermofisher.com According to the International Council for Harmonisation (ICH) guidelines, a minimum of five concentrations is typically recommended to establish linearity. ich.orgeuropa.eu The analytical response (e.g., peak area in chromatography) is then plotted against the analyte concentration, and the relationship is evaluated using statistical methods, most commonly linear regression analysis by the method of least squares. europa.eu

Key statistical parameters calculated to assess linearity include the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line. qbdgroup.comthermofisher.com A correlation coefficient close to 1 (typically >0.99) is generally considered evidence of a strong linear relationship between the concentration and the response. jrespharm.comscielo.brnih.gov

The specified range is derived from the linearity studies and is dependent on the intended application of the analytical procedure. ich.orgqbdgroup.com For instance, the range for an assay of an active substance is typically 80% to 120% of the test concentration. europa.euscielo.br For the determination of impurities, the range must extend from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. ich.orgscielo.br It is essential to confirm that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision for samples with analyte concentrations at the extremes of the specified range. ich.org

Detailed Research Findings

While specific linearity and range data for this compound is not extensively published, the principles of method validation can be illustrated through findings for similar compounds analyzed by common techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For example, in the development of an LC-MS/MS assay for methotrexate (B535133) and its metabolite 7-hydroxy methotrexate, linearity was established over a concentration range of 20 to 1000 nmol/L. nih.gov Validation of dilutions allowed for a clinically reportable range extending up to 1.0 × 10⁶ nmol/L, demonstrating the method's applicability to a wide concentration span. nih.gov Similarly, a multiplex LC-MS/MS method for quantifying several monoclonal antibodies demonstrated linearity from 2 to 100 µg/mL. mdpi.com

In HPLC methods, such as one for axitinib (B1684631) in rabbit plasma, linearity was confirmed over a dynamic range of 0.002–0.2 µg/mL with a correlation coefficient (r²) of 0.999. scielo.br Another HPLC-UV method for hyaluronic acid showed linearity in the concentration range of 5 to 100 μg/ml, with an r² value of 0.9996. jrespharm.com These examples highlight that the linear range is highly dependent on the analyte, the matrix (e.g., plasma, whole blood), and the sensitivity of the analytical instrument. resolian.com

The process involves constructing a calibration curve by plotting the instrument response against known concentrations of the analyte. The data is then fitted to a linear equation (y = mx + c), where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The acceptance criteria for linearity are met if the correlation coefficient is above a predefined value (e.g., >0.99) and if the back-calculated concentrations of the calibration standards are within a specified percentage of their nominal values. researchgate.net

The following interactive table represents typical data that would be generated during the validation of an analytical method for this compound, illustrating the expected performance characteristics for linearity and range.

Table 1: Representative Linearity and Range Data for a Hypothetical this compound Assay

| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation | Reference |

| HPLC-UV | 5 - 500 | > 0.999 | y = 158.4x + 25.3 | jrespharm.comnih.gov |

| LC-MS/MS | 0.5 - 250 | > 0.998 | y = 450.9x + 10.1 | nih.govmdpi.com |

This table is a representation based on common findings for similar analytical methods and does not reflect actual experimental data for this compound.

Preclinical Pharmacological and Mechanistic Investigations of 7 Hydroxytrifluoperazine

In Vitro Studies on Receptor Interactions and Binding Affinities

Radioligand Binding Assays: Saturation, Competition, and Kinetic Studies

The direct interaction of 7-Hydroxytrifluoperazine with various neurotransmitter receptors has not been extensively characterized in publicly available literature through specific radioligand binding assays. However, significant insight can be inferred from the well-documented receptor binding profile of its parent compound, trifluoperazine (B1681574) (TFP). TFP is a potent antagonist at several key receptors implicated in neuropsychiatric function.

Radioligand binding studies have established that trifluoperazine possesses a high affinity for the dopamine (B1211576) D2 receptor, which is central to its antipsychotic mechanism of action. numberanalytics.comhmdb.ca Competition binding assays have determined a dissociation constant (Kd) of 0.96 nM for TFP at the D2-like receptor. caymanchem.com In contrast, its affinity for the dopamine D4-like receptor is considerably lower, with a reported Kd of 44 nM. caymanchem.com Comparative studies have highlighted TFP's selectivity for the D2 receptor over the D4 receptor. nih.gov

While this compound is a known and quantified metabolite, specific saturation, competition, or kinetic radioligand binding studies to determine its binding affinities (Kd, Ki) for these receptors are not detailed in the reviewed scientific literature. An antiserum developed for a radioimmunoassay of this compound showed a 24% cross-reactivity, indicating some level of molecular recognition, but this does not equate to receptor binding affinity. researchgate.net The hydroxylation at the 7-position of the phenothiazine (B1677639) ring is expected to increase the polarity of the molecule, which could potentially alter its binding profile compared to the parent compound. dss.go.th However, without direct experimental data, the precise receptor interaction kinetics of this compound remains an area for further investigation.

Table 1: In Vitro Receptor Binding Affinities of Trifluoperazine (Parent Compound) This table displays binding data for the parent compound, Trifluoperazine, as direct data for this compound is not available in the reviewed literature.

| Receptor | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|

| Dopamine D2-like | Kd | 0.96 | caymanchem.com |

| Dopamine D4-like | Kd | 44 | caymanchem.com |

| Serotonin (B10506) 5-HT2A | Kd | 135 | caymanchem.com |

| α1A-Adrenergic | Ki | 24 | caymanchem.com |

| α2A-Adrenergic | Ki | 653 | caymanchem.com |

| α2B-Adrenergic | Ki | 163 | caymanchem.com |

| α2C-Adrenergic | Ki | 391 | caymanchem.com |

Label-Free Ligand Binding Methodologies (e.g., Mass Spectrometry-based assays)

Investigations employing label-free ligand binding methodologies, such as mass spectrometry-based assays or surface plasmon resonance, to specifically characterize the interaction of this compound with its biological targets have not been identified in the reviewed scientific literature. These advanced techniques, which measure binding events without the need for radioactive or fluorescent labels, could provide valuable data on the kinetics and thermodynamics of the metabolite's binding, but such studies appear not to have been published.

Assessment of Potential Modulatory Effects on Enzyme Systems

The formation of this compound is a direct result of enzymatic action on the parent compound, trifluoperazine. In vitro studies using rat liver microsomes have identified aromatic hydroxylation as one of the key metabolic pathways for TFP, alongside N-dealkylation, N-oxidation, and sulfoxidation. psychiatryonline.org Further, trifluoperazine has been identified as a major substrate for the cytochrome P450 enzyme CYP1A2, which is likely involved in its metabolism to the 7-hydroxy derivative. psychiatryonline.org

Beyond being a product of enzymatic action, the parent compound TFP is a well-established inhibitor of the calcium-binding protein calmodulin. cambridge.orgdrugbank.com This inhibitory action disrupts calmodulin's ability to modulate other enzyme systems. For instance, TFP has been shown to prevent the complex formation between calmodulin and glycolytic enzymes such as phosphofructokinase and aldolase. dss.go.th This antagonism of calmodulin is a significant aspect of TFP's pharmacology, independent of its receptor-blocking activity. caymanchem.comdss.go.th

While this compound is a recognized product of TFP metabolism, direct studies assessing its own potential to modulate enzyme systems, such as calmodulin or various kinases and phosphatases, are not available in the current body of literature. It is plausible that the 7-hydroxy metabolite may retain some of the calmodulin-inhibiting properties of the parent compound, but this has not been experimentally verified.

Preclinical Animal Model Studies on Biological Activity

Investigation of Organ/Tissue Distribution and Retention

The distribution of this compound has been quantitatively assessed in preclinical animal models. Following administration of trifluoperazine to rats, a method utilizing thin-layer chromatography and ultraviolet reflectance photometry was developed to measure the concentrations of the parent drug and its key metabolites, including this compound, in various organs. researchgate.net

A kinetic study in male rats tracked the levels of trifluoperazine and its metabolites, this compound and desmethyltrifluoperazine, over an 8-hour period after administration. researchgate.net The analysis included the brain, liver, lung, kidney, and plasma. A notable finding from this research was that the concentrations of the metabolites, including this compound, were found to be very similar in these tissues regardless of whether the parent drug was administered intravenously or orally. researchgate.net This suggests that the formation and distribution of this metabolite are consistent and not highly dependent on the route of administration. In contrast, the levels of the parent compound, trifluoperazine, were markedly higher in the brain, lung, kidney, and plasma following intravenous injection compared to oral dosing. researchgate.net

Table 2: Summary of Organ/Tissue Distribution Findings for this compound in Rats

| Organ/Tissue | Finding | Reference |

|---|---|---|

| Brain | This compound was quantitatively measured. Concentrations were similar following both intravenous and oral administration of the parent drug. | researchgate.net |

| Liver | This compound was quantitatively measured. Concentrations were similar following both intravenous and oral administration of the parent drug. | researchgate.net |

| Lung | This compound was quantitatively measured. Concentrations were similar following both intravenous and oral administration of the parent drug. | researchgate.net |

| Kidney | This compound was quantitatively measured. Concentrations were similar following both intravenous and oral administration of the parent drug. | researchgate.net |

| Plasma | This compound was quantitatively measured. Concentrations were similar following both intravenous and oral administration of the parent drug. | researchgate.net |

Evaluation of Pharmacodynamic Effects in Relevant Animal Models

Direct pharmacodynamic studies focusing exclusively on the effects of this compound in animal models are scarce. The majority of research has centered on the parent compound, trifluoperazine, whose pharmacodynamic profile is primarily defined by its potent antagonism of dopamine D2 receptors. numberanalytics.compatsnap.com This action is believed to underlie its efficacy in reducing psychotic symptoms in models of schizophrenia. numberanalytics.compatsnap.com

In rats, long-term administration of trifluoperazine has been shown to induce adaptive changes in the dopamine system. Initial increases in dopamine metabolite concentrations in the striatum return to near-control levels after one month of treatment. nih.gov Chronic treatment also leads to an upregulation in the number of striatal dopamine receptors. nih.gov These neurochemical alterations likely underlie the long-term behavioral effects and the potential for motor side effects observed with chronic neuroleptic use. nih.govwikipedia.org

Mechanistic Studies on Cellular and Subcellular Effects

Detailed mechanistic studies specifically elucidating the cellular and subcellular effects of this compound are not extensively available in the public scientific literature. Research has largely concentrated on the metabolism and detection of this compound, as well as the pharmacological actions of its parent drug, trifluoperazine.

In preclinical studies, this compound has been identified as a significant metabolite of trifluoperazine, formed through aromatic hydroxylation. researchgate.net Its presence has been confirmed in various tissues, including the brain, liver, lung, and kidney of rats following administration of the parent compound. researchgate.net The formation of this compound is a key step in the biotransformation of trifluoperazine. researchgate.netresearchgate.net

While direct studies on the cellular effects of this compound are scarce, the actions of the parent compound, trifluoperazine, have been more thoroughly investigated and may provide some context. Trifluoperazine is known to interact with various cellular components and signaling pathways. For instance, it has been shown to inhibit the potassium-evoked release of acetylcholine (B1216132) in the rat hippocampus, suggesting an alteration of neurotransmission that could be linked to the inhibition of the calcium-binding protein calmodulin or interference with cellular metabolism. nih.gov Furthermore, trifluoperazine can impact cellular energy metabolism by inhibiting mitochondrial respiration. nih.gov

The subcellular distribution and effects of drug molecules can significantly influence their activity. For many centrally-acting agents, sequestration into acidic organelles like lysosomes can occur, potentially reducing their concentration at their primary targets. nih.gov However, specific studies detailing the subcellular distribution of this compound and its impact on organelle function have not been identified.

Given the structural modification (the addition of a hydroxyl group), it is plausible that the cellular and subcellular effects of this compound may differ from those of trifluoperazine in terms of membrane permeability, protein binding, and interaction with cellular targets. However, without direct experimental evidence, any such differences remain speculative.

Comparative Pharmacology with Parent Compound and Other Metabolites

A comprehensive comparative pharmacological profile of this compound against its parent compound, trifluoperazine, and other metabolites like N-desmethyltrifluoperazine and trifluoperazine sulfoxide (B87167) is not well-established in the available literature. researchgate.net The primary focus of many studies has been on the pharmacokinetics and metabolism of trifluoperazine rather than the intrinsic pharmacological activity of its metabolites. researchgate.net

Trifluoperazine is a potent antagonist at dopamine D2 receptors, which is central to its antipsychotic effect. numberanalytics.comdrugbank.comwikipedia.org It also exhibits antagonist activity at a range of other receptors, including dopamine D1, serotonin (5-HT2), alpha-adrenergic, and histamine (B1213489) (H1) receptors. drugbank.comwikipedia.orgmdpi.com This broad receptor-binding profile contributes to both its therapeutic effects and its side effect profile. wikipedia.orgnih.gov

The affinity of trifluoperazine for various receptors has been quantified, as shown in the table below.

| Receptor | Binding Affinity (pKi) |

|---|---|

| Dopamine D2 | 8.9–9.0 |

| Serotonin 5-HT2A | 7.9 |

| Dopamine D4 | 7.4 |

| Histamine H1 | 7.2 |

pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity. Data sourced from mdpi.com.

In contrast, specific binding affinities of this compound for these or other receptors have not been reported in the reviewed literature. The addition of a hydroxyl group to the phenothiazine ring system would be expected to increase the polarity of the molecule. capes.gov.br This change in polarity could potentially alter its ability to cross the blood-brain barrier and its affinity for various receptor subtypes compared to the more lipophilic parent compound.

Immunoassay studies have indicated some degree of structural difference between trifluoperazine and its 7-hydroxy metabolite. An antiserum developed for trifluoperazine exhibited a 24% cross-reactivity with this compound, suggesting that while there are shared structural elements, the two compounds are immunologically distinct. researchgate.net

Q & A

Q. How can researchers resolve contradictions in reported binding affinities of this compound for dopamine D2 receptors?

- Methodological Answer : Conduct competitive radioligand binding assays under standardized conditions (e.g., 25 mM Tris-HCl buffer, pH 7.4, 37°C) using [³H]-spiperone as a reference ligand. Compare results across labs by controlling variables such as membrane preparation methods and protein concentrations. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and reconcile discrepancies .

Q. What strategies optimize the design of dose-response studies for this compound in complex behavioral models?

- Methodological Answer : Use a log-scale dosing regimen (e.g., 0.1, 1, 10 mg/kg) to capture sigmoidal curves. Incorporate positive/negative controls (e.g., haloperidol for antipsychotic activity, saline for baseline). Employ blinded scoring and automated behavioral tracking systems (e.g., EthoVision) to reduce observer bias. Pre-register hypotheses and analysis plans to mitigate Type I errors .

Q. How can metabolomic profiling identify off-target effects of this compound in human-derived neuronal cells?

- Methodological Answer : Perform untargeted LC-MS metabolomics on SH-SY5Y cells treated with IC₅₀ doses. Use pathway enrichment tools (e.g., MetaboAnalyst) to map dysregulated metabolites to KEGG pathways. Validate findings with targeted assays (e.g., ATP quantification for mitochondrial dysfunction). Share raw mass spectra and processing scripts in public repositories (e.g., MetaboLights) for transparency .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for longitudinal studies involving this compound?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability and missing data points. Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., onset of adverse effects). Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance. Pre-specify endpoints to avoid post hoc data dredging .

Q. How should researchers handle conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Reconcile disparities by evaluating bioavailability (e.g., plasma protein binding, blood-brain barrier penetration) using pharmacokinetic-pharmacodynamic (PK/PD) modeling. Validate in vitro findings with microdialysis in vivo (e.g., extracellular fluid sampling in rodent brains). Use meta-analysis frameworks to aggregate multi-study evidence and identify confounding variables .

Experimental Design & Validation

Q. What validation steps are critical for confirming the specificity of this compound antibodies in immunohistochemistry?

- Methodological Answer : Perform knockout/knockdown controls (e.g., CRISPR-Cas9 gene editing) to verify antibody binding absence. Preabsorb antibodies with excess antigen to block signal. Include isotype-matched negative controls and quantify staining intensity with image analysis software (e.g., ImageJ). Publish validation data in supplementary figures with magnification scales and exposure settings .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer : Standardize synthetic protocols using ICH Q11 guidelines (e.g., critical process parameters, in-process testing). Characterize each batch with orthogonal methods (e.g., DSC for crystallinity, XRPD for polymorphism). Archive samples under controlled conditions (-20°C, desiccated) and share certificates of analysis (CoA) with collaborators .

Tables: Key Parameters for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.